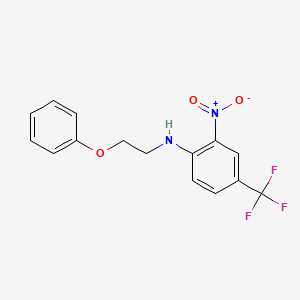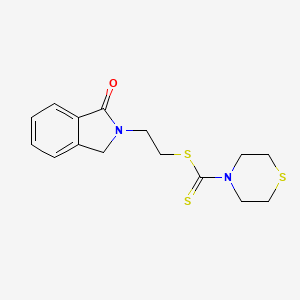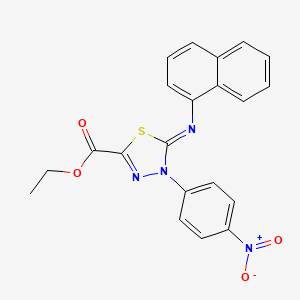![molecular formula C31H26N10O2S2 B11533285 N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}](/img/structure/B11533285.png)
N,N'-(4-methylbenzene-1,3-diyl)bis{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique structure incorporating indole and triazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Reagents such as p-toluenesulfonic acid, toluene, and various catalysts are frequently used in the synthesis and modification of this compound . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted indole and triazine derivatives, which can be further utilized in different applications.
科学的研究の応用
N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
「N,N’-(4-メチルベンゼン-1,3-ジイル)ビス{2-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]アセトアミド}」の作用機序は、分子標的との特定の相互作用によって異なります。可能性のあるメカニズムには以下が含まれる可能性があります。
酵素への結合: 酵素活性を阻害または活性化します。
受容体との相互作用: 受容体機能を調節して生物学的反応を引き起こします。
経路の調節: 細胞プロセスに関与するシグナル伝達経路に影響を与えます。
6. 類似化合物の比較
類似化合物
N,N’-(4-メチルベンゼン-1,3-ジイル)ビス{2-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]アセトアミド}: 構造は似ていますが、置換基が異なります。
トリアジノインドール誘導体: トリアジノインドールコアを持つ化合物ですが、官能基が異なります。
スルファニルアセトアミド化合物: さまざまなコアに付着したスルファニルアセトアミド基を特徴とする分子。
独自性
「N,N’-(4-メチルベンゼン-1,3-ジイル)ビス{2-[(5-メチル-5H-[1,2,4]トリアジノ[5,6-b]インドール-3-イル)スルファニル]アセトアミド}」の独自性は、官能基とコア構造の特定の組み合わせにあります。このユニークな配置により、さまざまな用途に適した独自の化学的および生物学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Triazine Derivatives: Compounds like melamine and cyanuric acid.
Uniqueness
N-{2-METHYL-5-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]PHENYL}-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of indole and triazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C31H26N10O2S2 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
N-[4-methyl-3-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]phenyl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C31H26N10O2S2/c1-17-12-13-18(32-24(42)15-44-30-34-28-26(36-38-30)19-8-4-6-10-22(19)40(28)2)14-21(17)33-25(43)16-45-31-35-29-27(37-39-31)20-9-5-7-11-23(20)41(29)3/h4-14H,15-16H2,1-3H3,(H,32,42)(H,33,43) |
InChIキー |
XZRSGQKAXYUYNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2)NC(=O)CSC5=NC6=C(C7=CC=CC=C7N6C)N=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11533202.png)
![17-(4-Ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11533206.png)
![2-bromo-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533211.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B11533223.png)
![2-bromo-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533233.png)
![3,3'-[(2-phenyl-1,3-oxazole-4,5-diyl)bis(methanediylsulfanediyl)]bis(6-methyl-1,2,4-triazin-5(4H)-one)](/img/structure/B11533238.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11533245.png)



![N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)
![N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxybenzohydrazide](/img/structure/B11533290.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
